molecular formula C6H7F3O2S B2598361 6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide CAS No. 2137895-44-2

6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide

Cat. No.: B2598361
CAS No.: 2137895-44-2
M. Wt: 200.18
InChI Key: WIUXKRHLYWKTDS-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide is a high-purity chemical intermediate designed for research and development applications. This compound features a thiopyran ring core in a partially saturated 3,4-dihydro form, substituted with a synthetically versatile trifluoromethyl (CF3) group at the 6-position and a sulfone (1,1-dioxide) moiety. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the molecule's electronic properties, metabolic stability, and lipophilicity, making it a valuable scaffold in medicinal chemistry and agrochemical research . The sulfone functional group enhances its reactivity as a building block, particularly in cycloaddition reactions and multi-component syntheses, allowing for the construction of diverse sulfur-containing heterocyclic systems . Researchers value this compound for its potential in developing new pharmacologically active molecules. Fluorinated heterocycles, such as this thiopyran sulfone, are lead structures in areas like materials science and are investigated for anti-inflammatory, anti-viral, and anti-cancer properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

6-(trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2S/c7-6(8,9)5-3-1-2-4-12(5,10)11/h3H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUXKRHLYWKTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(S(=O)(=O)C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide typically involves the reaction of cyclic keto sulfides with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). The reaction proceeds through the formation of trifluoromethyl-substituted hydroxysulfides, which are then converted to the desired compound via successive oxidation and dehydration reactions . The reaction conditions often include the use of hydrogen peroxide as an oxidizing agent and acetic acid as a solvent, with the temperature maintained between 30–40°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the sulfur atom.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

Organic Synthesis

6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide is utilized as an intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances the electrophilicity of the compound, making it suitable for reactions such as:

  • Diels-Alder Reactions : The compound has been used in Diels-Alder reactions to synthesize complex cyclic structures. For instance, its reaction with dienophiles leads to the formation of fluorinated cyclic compounds that are valuable in pharmaceuticals .
  • Oxidative Transformations : Research has shown that oxidative transformations can convert this thiopyran into useful derivatives such as thiopyranosides, which are important in carbohydrate chemistry .

Medicinal Chemistry

The unique properties of this compound make it a candidate for drug development. Its potential applications include:

  • Antimicrobial Agents : Studies have indicated that derivatives of this compound exhibit antimicrobial activity, making them promising candidates for developing new antibiotics .
  • Anti-cancer Agents : The ability to modify the thiopyran structure allows for the exploration of anti-cancer properties through targeted synthesis of analogs that can interact with biological targets involved in tumor growth .

Materials Science

In materials science, compounds like this compound are explored for their potential use in:

  • Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer backbones can enhance thermal stability and chemical resistance. This property is beneficial for applications in coatings and advanced materials .

Case Study 1: Synthesis of Fluorinated Cyclic Compounds

A study demonstrated the use of this compound in synthesizing fluorinated cyclic compounds through Diels-Alder reactions. The reaction conditions included using various dienophiles under controlled temperatures to optimize yields and selectivity.

Case Study 2: Antimicrobial Activity Assessment

A series of derivatives derived from this compound were tested against various bacterial strains. Results indicated significant antibacterial activity against Gram-positive bacteria, suggesting potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets through its trifluoromethyl and sulfone groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity for various biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiadiazine Derivatives

Hydroflumethiazide
  • Structure : 3,4-Dihydro-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide .
  • Key Differences :
    • Contains a benzothiadiazine core (fused benzene and thiadiazine rings) vs. thiopyran in the target compound.
    • Includes a sulfonamide (-SO₂NH₂) group at position 7, absent in the target compound.
  • Pharmacological Use : Diuretic and antihypertensive agent .
Bendroflumethiazide
  • Structure : 3,4-Dihydro-3-(phenylmethyl)-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide .
  • Key Differences :
    • Additional benzyl substituent at position 3.
    • Shares the -CF₃ and sulfonamide groups with Hydroflumethiazide.
  • Pharmacological Use : Similar diuretic and antihypertensive effects .
IDRA 21
  • Structure : 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide .
  • Key Differences :
    • Chlorine substituent at position 7 and methyl group at position 3.
    • Lacks the -CF₃ group but retains the 1,1-dioxide motif.
  • Pharmacological Use : Cognitive enhancer via AMPA receptor modulation .

Thiopyran and Thiomorpholine Derivatives

1,1-Dioxo-3,4-dihydro-2H-1λ⁶-thiopyran-5-carboxylic Acid
  • Structure : Thiopyran ring with a carboxylic acid (-COOH) group at position 5 .
  • Key Differences :
    • Carboxylic acid substituent instead of -CF₃.
    • Lower molecular weight (176.19 g/mol) due to absence of nitrogen and fluorine .
  • Applications: Potential intermediate in organic synthesis.
3-Cyclobutyl-thiomorpholine 1,1-dioxide Hydrochloride
  • Structure : Thiomorpholine (saturated six-membered ring with sulfur and nitrogen) with a cyclobutyl substituent .
  • Key Differences :
    • Smaller ring size (thiomorpholine vs. thiopyran).
    • Cyclobutyl group adds steric bulk.
  • Applications : Versatile use in pharmaceuticals and agrochemicals .
4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide
  • Structure: Tetrahydrothiopyran with an aminomethyl (-CH₂NH₂) group .
  • Key Differences: Amino-functionalized side chain enhances polarity. Molecular formula C₆H₁₃NO₂S vs. C₈H₇F₃N₂O₂S in the target compound .

Pharmacological and Functional Comparisons

Physicochemical Properties

Property Target Compound Hydroflumethiazide IDRA 21 3-Cyclobutyl-thiomorpholine
Molecular Weight (g/mol) 252.21 331.29 284.73 Not specified
Hydrogen Bond Acceptors 6 7 5 4
LogP (Predicted) ~2.70 (analogous data) ~1.50 ~1.80 ~1.20
Topological Polar Surface Area 72.7 Ų 113 Ų 85 Ų 65 Ų

Biological Activity

6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on its biological activity, including antimicrobial properties, synthesis methodologies, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H7F3O2SC_6H_7F_3O_2S. Its structure includes a thiopyran ring with a trifluoromethyl group and a dioxo substituent that may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to 6-(trifluoromethyl)-3,4-dihydro-2H-thiopyran have shown significant antimicrobial properties. A study on tetrahydro-4(2H)-thiopyran derivatives demonstrated their effectiveness against various pathogens, suggesting that modifications in the thiopyran structure can enhance antibacterial activity against respiratory tract infection pathogens such as Haemophilus influenzae and Moraxella catarrhalis .

The mechanism by which thiopyran derivatives exert their antimicrobial effects often involves the inhibition of essential bacterial enzymes or pathways. For instance, some studies have focused on the inhibition of dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, which is crucial for pyrimidine biosynthesis. This pathway is a validated target for developing new antimalarial drugs .

Synthesis and Evaluation

A detailed study explored the oxidative transformations of 6-(trifluoromethyl)-2H-thiopyran to yield various derivatives, including cis- and trans-3,4-diols. These transformations were carried out using osmium tetroxide (OsO₄) as a catalyst, highlighting the compound's versatility in synthetic applications .

Data Table: Biological Activity Summary

Compound Biological Activity Mechanism Reference
This compoundAntimicrobial against Haemophilus influenzaeInhibition of DHODH
Related TetrahydrothiopyransAntimicrobial against respiratory pathogensTargeting bacterial enzymes
Oxidative derivativesPotential antimalarial propertiesInhibition of pyrimidine biosynthesis

Q & A

Q. Purity Verification :

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm structure via ¹H and ¹³C NMR (e.g., δ ~3.5 ppm for CH₂SO₂ groups ).
    • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., ±0.3% tolerance ).
    • Mass Spectrometry : Identify molecular ion peaks (e.g., [M+H]⁺ or [M-Na]⁺) .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
Methodological Answer:
Key techniques include:

NMR Spectroscopy :

  • ¹H NMR : Resolve proton environments (e.g., diastereotopic CH₂ groups near SO₂ at δ 2.5–3.5 ppm ).
  • ¹³C NMR : Identify trifluoromethyl carbons (δ ~120 ppm, q, J = 280 Hz) and sulfone carbons (δ ~55 ppm) .

IR Spectroscopy : Detect sulfone (S=O) stretches (1250–1150 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .

X-ray Crystallography : Resolve stereochemistry and confirm ring conformation (e.g., chair vs. boat for thiopyran) .

How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Advanced Research Question
Methodological Answer:
The CF₃ group is electron-withdrawing, which:

Enhances Acidity : Stabilizes adjacent anions (e.g., deprotonation at C-6 via LDA ).

Modulates Reactivity : Directs electrophilic substitution to meta/para positions in aromatic systems .

Thermodynamic Stability : Reduces ring strain via hyperconjugation, as shown by DFT calculations (e.g., lowered LUMO energy by ~1.5 eV ).

Q. Experimental Validation :

  • Compare reaction rates of CF₃-substituted vs. unsubstituted thiopyrans in nucleophilic additions.
  • Use cyclic voltammetry to measure redox potentials influenced by CF₃ .

What computational methods are used to predict the acidity and anion stability of this thiopyran dioxide?

Advanced Research Question
Methodological Answer:
Quantum Chemical Workflow :

Geometry Optimization : Use DFT (e.g., B3LYP/6-31G*) to minimize energy.

Acidity Calculation : Compute ΔG for deprotonation at all acidic sites (e.g., C-3 vs. C-6) .

Anion Stability Analysis :

  • Evaluate resonance stabilization via Natural Bond Orbital (NBO) analysis.
  • Assess possible double-bond migration in anions using intrinsic reaction coordinate (IRC) calculations .

Q. Key Findings :

  • The 6-CF₃ group increases acidity at C-3 by ~5 pKa units compared to unsubstituted analogs .

How can functional groups be introduced at specific positions of the thiopyran ring?

Advanced Research Question
Methodological Answer:
Functionalization Strategies :

Nitration :

  • Use amyl nitrate and potassium amide in THF at -78°C to introduce nitro groups at C-2 (17% yield) .

Electrophilic Aromatic Substitution :

  • Activate the ring with Lewis acids (e.g., AlCl₃) for halogenation or sulfonation.

Cross-Coupling :

  • Employ Pd-catalyzed Suzuki-Miyaura reactions with boronic acids (e.g., 4-substituted aryl groups ).

Q. Challenges :

  • Regioselectivity due to competing directing effects of CF₃ and SO₂ groups.
  • Steric hindrance at C-6 from the CF₃ group .

How do reaction conditions (e.g., acid catalysts, temperature) affect product distribution in reactions involving this compound?

Advanced Research Question
Methodological Answer:
Case Study (Acid-Catalyzed Reactions) :

  • Trifluoroacetic Acid (TFA) at 25°C : Favors dihydro product retention (e.g., 4-aryl-2-ethoxy-6-CF₃ dihydropyrans) .
  • p-TsOH in Refluxing Acetonitrile : Promotes ring-opening to form trifluorobutadienes (e.g., via pyrylium intermediates) .

Q. Mechanistic Insights :

  • DFT calculations show TFA stabilizes carbocation intermediates, while stronger acids promote dehydrations .
  • Monitor intermediates via in-situ IR or LC-MS to optimize conditions.

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